(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan
Overview
Description
(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan is a fluorescent probe commonly used in biochemical and biophysical research. This compound is a derivative of tryptophan, an essential amino acid found in many proteins. The fluorescent properties of this compound make it valuable for detecting and tracking biomolecules in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan typically involves the following steps:
Starting Materials: The synthesis begins with tryptophan and 5-dimethylaminonaphthalene-1-sulphonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dimethylformamide, under basic conditions using a base like triethylamine.
Coupling Reaction: The 5-dimethylaminonaphthalene-1-sulphonyl chloride reacts with the amino group of tryptophan to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The sulphonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Helps in tracking and imaging biomolecules in cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of biosensors and analytical devices for detecting various substances.
Mechanism of Action
The mechanism of action of (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan involves its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the detection and tracking of biomolecules. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, enabling precise imaging and analysis.
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Another fluorescent probe used for labeling amino acids and peptides.
Fluorescein: A widely used fluorescent dye for various applications.
Rhodamine: A fluorescent dye with applications in microscopy and flow cytometry.
Uniqueness
(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan is unique due to its specific fluorescent properties and its ability to label tryptophan residues in proteins. This makes it particularly valuable for studying protein structure and function.
Properties
IUPAC Name |
(2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-29(2)22-11-5-9-19-18(22)8-6-12-23(19)35(33,34)27-15-24(30)28-21(25(31)32)13-16-14-26-20-10-4-3-7-17(16)20/h3-12,14,21,26-27H,13,15H2,1-2H3,(H,28,30)(H,31,32)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTSSRFZPQPHIE-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941209 | |
Record name | N-(2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-1-hydroxyethylidene)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19461-22-4 | |
Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]glycyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19461-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-1-hydroxyethylidene)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (N-(5-dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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